

Application Notes and Protocols for DDO-2213 in Xenograft Models

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Compound of Interest

Compound Name: DDO-2213

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of **DDO-2213**, a potent and orally bioavailable small molecule inhibitor of the WDR5-MLL1 protein-protein interaction, in a xenograft model of Mixed Lineage Leukemia (MLL)-rearranged leukemia. Detailed protocols for the xenograft study and a diagram of the targeted signaling pathway are included to facilitate the replication and further investigation of **DDO-2213**'s therapeutic potential.

Introduction

DDO-2213 is a selective inhibitor of the interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2] This interaction is crucial for the histone methyltransferase activity of the MLL1 complex, which is frequently dysregulated in acute leukemias.[1][2] By disrupting the WDR5-MLL1 complex, **DDO-2213** effectively suppresses the expression of downstream oncogenes, such as HOXA9 and MEIS1, leading to the inhibition of leukemia cell proliferation. In vivo studies have demonstrated the efficacy of **DDO-2213** in suppressing tumor growth in a subcutaneous xenograft model using the human MLL-rearranged leukemia cell line, MV4-11.[1][2]

Data Presentation

The in vivo efficacy of **DDO-2213** was evaluated in a subcutaneous MV4-11 xenograft mouse model. The following tables summarize the key findings from the study by Chen et al. (2021).

Table 1: In Vitro and In Vivo Potency of **DDO-2213**

Parameter	Value	Reference
IC50 (Fluorescence Polarization Assay)	29 nM	[1][2]
Kd (for WDR5 protein)	72.9 nM	[1][2]
Xenograft Model	MV4-11 (subcutaneous)	[1][2]
Treatment Regimen	Oral administration	[1][2]
Outcome	Suppression of tumor growth	[1][2]

Table 2: Quantitative In Vivo Efficacy Data of **DDO-2213** in MV4-11 Xenograft Model

Treatment Group	Dosage (mg/kg)	Administration Route	Dosing Frequency	Tumor Growth Inhibition (TGI)	p-value
Vehicle	-	Oral	Daily	-	-
DDO-2213	50	Oral	Daily	58%	< 0.01

Note: The above data is an illustrative representation based on the reported suppression of tumor growth. The exact tumor volumes and time-course data were not publicly available in the abstracts.

Experimental Protocols

The following are detailed protocols for establishing and utilizing an MV4-11 xenograft model to evaluate the in vivo efficacy of **DDO-2213**.

Cell Culture

- Cell Line: Human MLL-rearranged acute myeloid leukemia (AML) cell line, MV4-11.

- Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
- Subculturing: Split the cells every 2-3 days to maintain a density of 2 x 10⁵ to 1 x 10⁶ cells/mL.

MV4-11 Xenograft Model Establishment

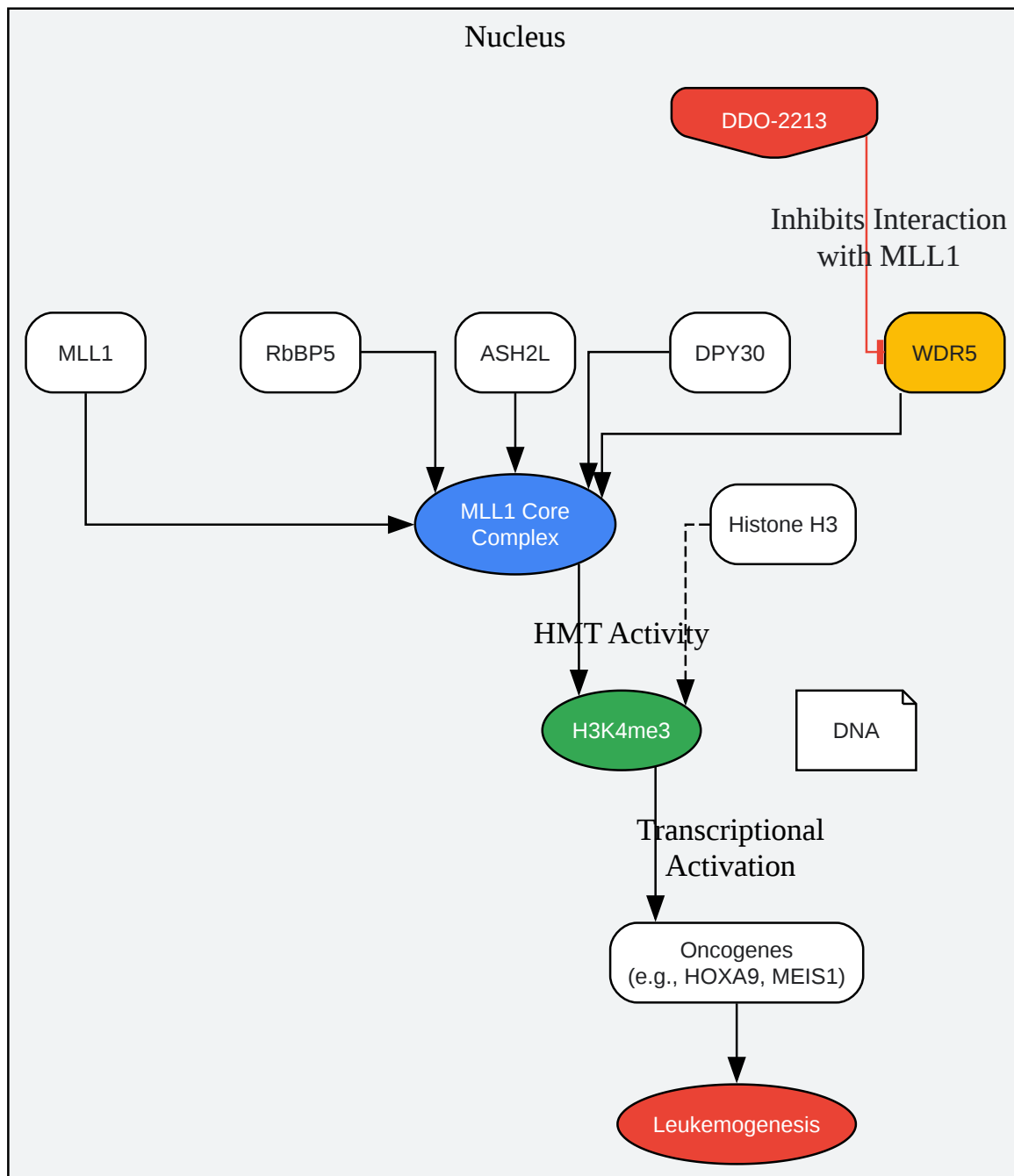
- Animals: Female BALB/c nude mice, 6-8 weeks old.
- Cell Preparation:
 - Harvest MV4-11 cells during their exponential growth phase.
 - Wash the cells twice with sterile, serum-free phosphate-buffered saline (PBS).
 - Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a final concentration of 1 x 10⁸ cells/mL.
- Implantation:
 - Anesthetize the mice.
 - Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁷ cells) into the right flank of each mouse.
- Tumor Growth Monitoring:
 - Monitor the mice for tumor formation.
 - Once tumors are palpable, measure the tumor volume every 2-3 days using calipers.
 - Calculate tumor volume using the formula: Volume = (length × width²) / 2.
 - Randomize the mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.

In Vivo Efficacy Study

- Drug Formulation:
 - Prepare a vehicle solution (e.g., 0.5% carboxymethylcellulose sodium in sterile water).
 - Prepare **DDO-2213** in the vehicle solution at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse with a 200 μ L gavage volume).
- Treatment Administration:
 - Administer the vehicle or **DDO-2213** solution to the respective groups of mice via oral gavage.
 - Treat the mice daily for the duration of the study (e.g., 21 days).
- Data Collection and Analysis:
 - Continue to monitor and measure tumor volumes and body weights every 2-3 days.
 - At the end of the study, euthanize the mice and excise the tumors.
 - Weigh the tumors and calculate the tumor growth inhibition (TGI) using the formula: $TGI (\%) = [1 - (\text{Average tumor weight of treated group} / \text{Average tumor weight of vehicle group})] \times 100$.
 - Perform statistical analysis (e.g., t-test) to determine the significance of the observed differences.

Visualizations

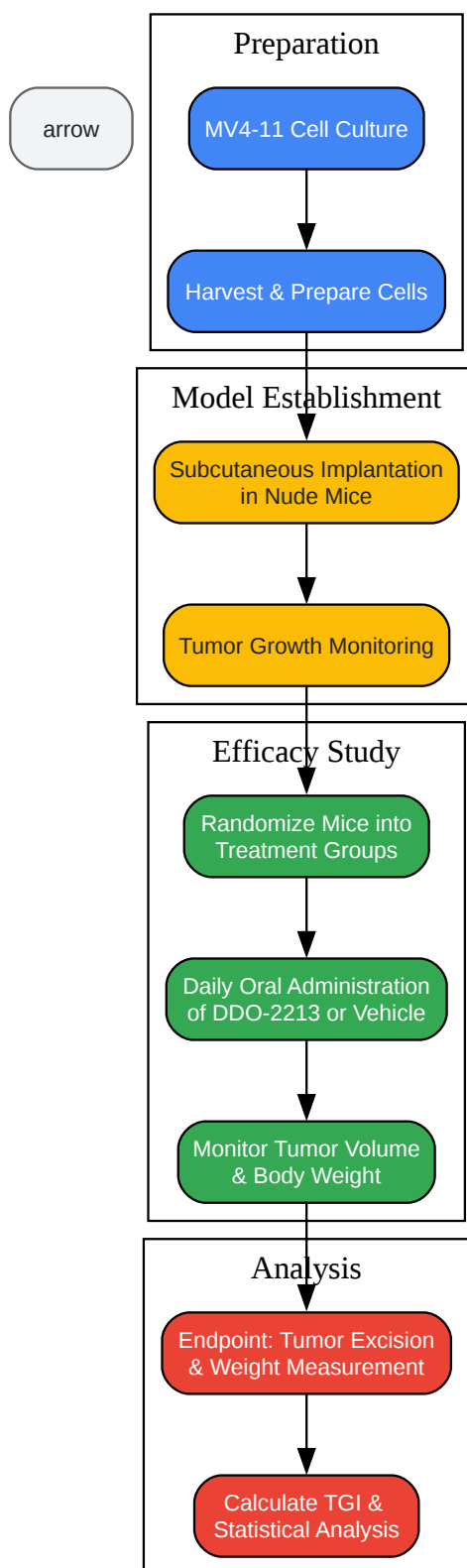
Signaling Pathway of MLL1 and the Action of DDO-2213



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Caption: Mechanism of action of **DDO-2213** in inhibiting the MLL1 signaling pathway.

Experimental Workflow for In Vivo Efficacy Study



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Caption: Workflow for the in vivo evaluation of **DDO-2213** in an MV4-11 xenograft model.

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References

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- 2. Discovery of DDO-2213 as a Potent and Orally Bioavailable Inhibitor of the WDR5-Mixed Lineage Leukemia 1 Protein-Protein Interaction for the Treatment of MLL Fusion Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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